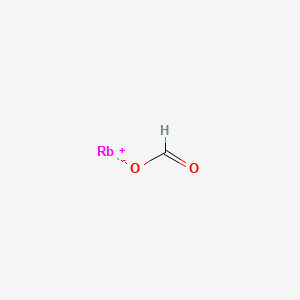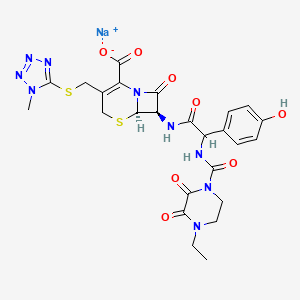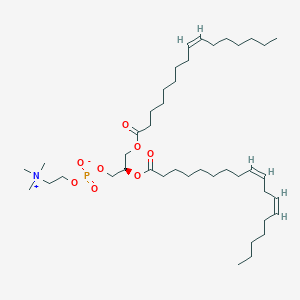
PC(16:1(9Z)/18:2(9Z,12Z))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-palmitoleoyl-2-linoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:3 in which the acyl groups specified at positions 1 and 2 are palmitoleoyl and linoleoyl respectively. It has a role as a mouse metabolite. It derives from a palmitoleic acid and a linoleic acid.
Aplicaciones Científicas De Investigación
Lossy Compression Rate-Distortion Optimization : Tao et al. (2018) discuss optimizing lossy compression rate-distortion in scientific data, which could be relevant for data management in biochemical research (Tao, Di, Liang, Chen, & Cappello, 2018).
Polarization Convertor Design : Kim and Nam (2022) describe the design of a polarization convertor using tightly coupled dipole arrays, a concept potentially applicable in spectroscopy studies of complex molecules like PC(16:1(9Z)/18:2(9Z,12Z)) (Kim & Nam, 2022).
Analog-to-Digital Converter for Radio Astronomy : Jiang et al. (2020) present a study on an analog-to-digital converter for radio telescopes, which could be indirectly relevant to signal processing in molecular analysis (Jiang, Yu, Chen, & Liu, 2020).
Science DMZ for Big Science Data Transfer : Crichigno, Bou-Harb, and Ghani (2019) provide a comprehensive tutorial on Science DMZ, a network designed for transferring big science data, which could be crucial in sharing large-scale biochemical data sets (Crichigno, Bou-Harb, & Ghani, 2019).
PCB Antennas for Microsatellites : Podilchak, Murdoch, and Antar (2017) discuss compact printed circuit board (PCB) antennas for microsatellites, relevant to remote sensing technologies that could be adapted for molecular studies (Podilchak, Murdoch, & Antar, 2017).
Underwater Optical Wireless Communication : Hong et al. (2019) explore probabilistic constellation shaping in underwater optical wireless communication, potentially applicable in remote biochemical sensing (Hong, Fei, Zhang, Du, & He, 2019).
Causal Discovery in High-Dimensional Data : Le et al. (2015) develop a parallel PC algorithm for causal discovery in high-dimensional data, which could be applied in complex biochemical data analysis (Le, Hoang, Li, Liu, Liu, & Hu, 2015).
pCell Technology in Wireless Systems : Forenza et al. (2015) present pCell technology for creating concurrent data links in wireless systems, a concept that could be useful in data transmission for biochemical research (Forenza, Perlman, Saibi, Dio, Laan, & Caire, 2015).
Chaotic Behavior in Computers : Hinsen (2016) discusses the chaotic behavior in computers, relevant for understanding computational models in scientific research, including biochemistry (Hinsen, 2016).
Veridical Data Science : Yu (2019) introduces the PCS framework for responsible and transparent analysis in data science, applicable in processing complex biochemical data (Yu, 2019).
Propiedades
Número CAS |
182820-31-1 |
|---|---|
Nombre del producto |
PC(16:1(9Z)/18:2(9Z,12Z)) |
Fórmula molecular |
C42H78NO8P |
Peso molecular |
756 g/mol |
Nombre IUPAC |
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H78NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16-17,19-21,40H,6-13,15,18,22-39H2,1-5H3/b16-14-,19-17-,21-20-/t40-/m1/s1 |
Clave InChI |
QJWDAOSZZYVBJZ-KXESGEQTSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



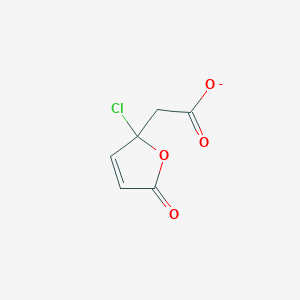

![Benzo[e]indolium](/img/structure/B1264472.png)


![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B1264475.png)
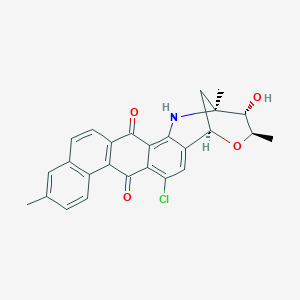
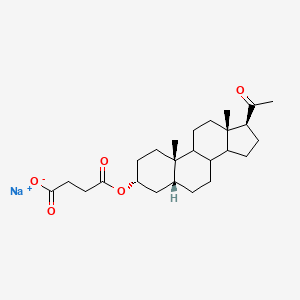


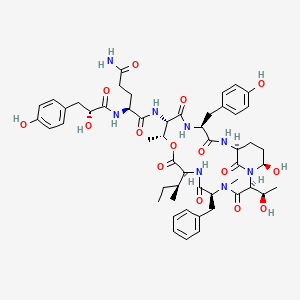
![3,5,5-Trimethyl-4beta-hydroxy-4-[3-(beta-D-glucopyranosyloxy)-1-butenyl]-2-cyclohexene-1-one](/img/structure/B1264484.png)
